2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 693774-10-6
Cat. No.: VC2268368
Molecular Formula: C13H20BNO2
Molecular Weight: 233.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 693774-10-6 |
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Molecular Formula | C13H20BNO2 |
Molecular Weight | 233.12 g/mol |
IUPAC Name | 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
Standard InChI Key | SKHNRJKSLVTZJH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C |
Introduction
Chemical Identity and Physical Properties
Structural Identification
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound consisting of a pyridine core with two methyl substituents and a pinacol boronate group. The compound features a 2,6-dimethylpyridine scaffold with the boronate functionality specifically at the 3-position. This positioning differentiates it from its isomeric counterpart that has the boronate group at the 4-position. The compound's structure includes a planar pyridine ring connected to a tetrahedral boron atom that is further linked to the cyclic pinacol ester group .
The identification parameters for this compound are summarized in the following table:
Parameter | Value |
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CAS Number | 693774-10-6 |
IUPAC Name | 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Molecular Formula | C₁₃H₂₀BNO₂ |
Molecular Weight | 233.12 g/mol |
InChI | InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChI Key | SKHNRJKSLVTZJH-UHFFFAOYSA-N |
LogP | 1.99760 |
Physical Characteristics
The compound typically appears as a crystalline solid with high purity levels, generally available at 95% purity for research applications . Like many organoboron compounds, it exhibits sensitivity to moisture and may undergo hydrolysis under prolonged exposure to humid conditions. The compound's moderate lipophilicity (LogP of approximately 1.99760) suggests reasonable solubility in organic solvents like dichloromethane, tetrahydrofuran, and toluene .
Synthetic Approaches and Preparation
General Synthesis Methods
The preparation of 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves direct C-H borylation of 2,6-dimethylpyridine using iridium catalysis. This approach represents a significant advancement in synthetic methodology as it allows for direct functionalization of the pyridine ring without requiring pre-functionalization steps. The synthesis leverages transition metal catalysis to achieve selective C-H activation at the 3-position of the pyridine ring .
A key reference for this synthetic approach comes from the work of Sadler et al. (2014), who detailed iridium-catalyzed C-H borylation of pyridines in their publication in Organic & Biomolecular Chemistry. Their methodology has provided a streamlined route to access these valuable synthetic intermediates .
Reaction Parameters
The successful synthesis of this compound depends on several critical reaction parameters:
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Catalyst system - Typically employing an iridium catalyst with appropriate phosphine ligands
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Reaction temperature - Usually conducted between 50-80°C
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Solvent selection - Often utilizing THF or dioxane
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Reaction time - Generally requiring 12-24 hours for completion
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Exclusion of moisture and oxygen - Conducted under inert atmosphere
Structural Characterization
Crystallographic Data
The crystal structure of this compound provides valuable insights into its three-dimensional arrangement and molecular packing. Although the search results primarily provide crystallographic data for the 4-positioned isomer, structural analysis techniques would be similar for the 3-positioned compound of interest .
Typical crystallographic parameters would include:
Parameter | Expected Range |
---|---|
Crystal System | Monoclinic |
Space Group | P 1 21/m 1 (or similar) |
Unit Cell Dimensions | a, b, c ≈ 7-13 Å |
Unit Cell Angles | α, γ ≈ 90°; β ≈ 90-95° |
Z Value | 2-4 (molecules per unit cell) |
Spectroscopic Properties
Characterization of 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically employs several spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR would show characteristic signals for the methyl groups at positions 2 and 6, as well as the pinacol methyl groups. The aromatic protons would display typical pyridine ring patterns with the absence of a signal at position 3 due to the boronate substitution.
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Mass Spectrometry: The molecular ion peak would appear at m/z 233, consistent with the molecular weight, with fragmentation patterns reflecting the loss of methyl groups and cleavage of the boronate ester.
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IR Spectroscopy: Would display characteristic peaks for the B-O stretching vibrations of the boronate group, as well as C=N and C=C stretching vibrations of the pyridine ring.
Applications in Chemical Research
Synthetic Utility
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions. The boronate functionality acts as a reactive handle for various transformations, including:
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Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides
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Chan-Lam coupling with amines and alcohols
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Oxidative transformations to introduce hydroxyl or amino groups
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Metallation exchanges to form other organometallic species
These reactions enable the construction of complex molecular architectures containing the 2,6-dimethylpyridine scaffold, which is prevalent in various bioactive compounds .
Biochemical Applications
This compound plays significant roles in biochemical research contexts. It interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. The dioxaborolane group acts as a boron source, enabling carbon-boron bond formation in the presence of palladium or copper catalysts.
The compound has demonstrated effects on cellular processes depending on the specific context. Research indicates it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate enzyme activity in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Pharmaceutical Research Applications
As part of the "Protein Degrader Building Blocks" family, this compound holds particular relevance in pharmaceutical research . The 2,6-dimethylpyridine scaffold appears in numerous bioactive molecules, and the boronate functionality provides a versatile handle for further derivatization in medicinal chemistry campaigns.
The compound's potential applications in drug discovery include:
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Construction of targeted protein degraders (PROTACs)
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Development of kinase inhibitors containing the 2,6-dimethylpyridine motif
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Synthesis of heterocyclic compounds with potential biological activity
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Preparation of labeled compounds for mechanistic studies
Related Compounds and Derivatives
Structural Isomers
A notable structural isomer is 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 325142-95-8), which differs by having the boronate group at position 4 rather than position 3 on the pyridine ring. This positional isomer possesses distinct reactivity patterns and applications in synthetic chemistry .
Synthetic Derivatives
Numerous derivatives can be synthesized from 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine through various transformations of the boronate group:
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Hydroxylated derivatives through oxidation
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Aminated derivatives through Chan-Lam coupling
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Arylated derivatives through Suzuki coupling
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Halogenated derivatives through halogenation of the C-B bond
These derivatives expand the chemical space accessible from this versatile building block, enabling diverse applications in materials science, medicinal chemistry, and agrochemical research.
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